1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a cyclobutyl group at the 1-position and a carboxylic acid moiety at the 6-position. This structure combines a rigid, planar bicyclic system with a sterically demanding cyclobutyl substituent, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-cyclobutylpyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-4-8-6-7-14(11(8)13-10)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,16) |
InChI Key |
AUOHRXWYJYCEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC3=C2N=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of Pyrrolo[2,3-b]pyridine Core
- Starting Materials: Commonly, substituted pyridine derivatives or halogenated pyrrolopyridines are used as precursors.
- Cyclization Approaches: Intramolecular cyclization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to form the fused bicyclic system.
- Functional Group Manipulation: Nitro, halogen, or formyl groups are introduced or manipulated to facilitate further substitution steps.
Introduction of the Cyclobutyl Group at N1
- N-Alkylation: The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine ring is alkylated using cyclobutyl halides or cyclobutyl-containing electrophiles under basic conditions.
- Alternative Methods: Reductive amination of the N-H pyrrolo[2,3-b]pyridine with cyclobutanone derivatives can also be used to install the cyclobutyl substituent.
- Reaction Conditions: Typical conditions include the use of alkyl halides with bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Installation of the 6-Carboxylic Acid Group
- Direct Carboxylation: Lithiation at the 6-position followed by carbonation with CO2 can be used to introduce the carboxyl group.
- Functional Group Transformation: Alternatively, halogenated intermediates at the 6-position (e.g., 6-bromo or 6-iodo derivatives) can be converted to carboxylic acids via palladium-catalyzed carbonylation reactions or by hydrolysis of ester intermediates.
- Oxidation Routes: Formyl or methyl substituents at the 6-position can be oxidized to carboxylic acids using strong oxidants like KMnO4 or CrO3.
Representative Synthetic Route (Based on Patent US20090233956A1 and Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrrolo[2,3-b]pyridine core | Starting from halogenated pyridine derivatives; Pd-catalyzed cyclization | Fused bicyclic heterocycle |
| 2 | N1-Alkylation | Cyclobutyl bromide, K2CO3, DMF, 80°C | N1-cyclobutyl substituted core |
| 3 | Halogenation at 6-position | NBS or NIS in suitable solvent | 6-bromo or 6-iodo intermediate |
| 4 | Carboxylation | Pd-catalyzed carbonylation or lithiation + CO2 | Introduction of carboxylic acid |
| 5 | Purification | Chromatography or recrystallization | Pure 1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
Analytical and Research Findings
- Yields: Reported yields for analogous pyrrolo[2,3-b]pyridine derivatives range from moderate (40-60%) to good (70-85%) depending on the step and conditions.
- Reaction Optimization: Use of iodinated intermediates often improves cross-coupling efficiency compared to bromo or chloro analogs.
- Functional Group Compatibility: Nitro and sulfonyl protecting groups have been shown critical in some synthetic sequences to achieve high selectivity and yield during substitution and coupling reactions.
- Purity and Characterization: Final products are typically characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis. The molecular formula is C12H12N2O2 with a molecular weight of 216.24 g/mol.
Summary Table of Preparation Methods and Conditions
| Preparation Step | Methodology | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core formation | Pd-catalyzed cyclization or nucleophilic substitution | Pd(PPh3)4, base, halogenated pyridine precursors | Key step for ring fusion |
| N1-Cyclobutyl substitution | N-alkylation or reductive amination | Cyclobutyl bromide, K2CO3, DMF; or cyclobutanone, reducing agent | Requires controlled conditions to avoid over-alkylation |
| 6-Position functionalization | Halogenation followed by carbonylation or lithiation + carbonation | NBS/NIS for halogenation; Pd catalyst or n-BuLi + CO2 for carboxylation | Iodide intermediates preferred for coupling |
| Purification | Chromatography, recrystallization | Silica gel, solvents like ethyl acetate, hexane | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Medicinal Chemistry
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has been studied for its potential pharmacological activities. Its structural similarity to other bioactive compounds suggests that it may exhibit various biological properties:
- Anticancer Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit specific kinases involved in cancer progression, such as PI3K and mTOR pathways. This makes them promising candidates for developing new anticancer therapies .
- Neuroprotective Effects : Some studies have shown that compounds in this class can provide neuroprotection against oxidative stress, making them potential treatments for neurodegenerative diseases .
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through cyclo-condensation reactions involving various substrates. For instance:
- Cyclo-condensation Method : Utilizing substituted 2-amino compounds and active methylene reagents has been established to produce pyrrolo[2,3-b]pyridines efficiently. This method allows for the introduction of diverse functional groups, enhancing the compound's biological activity and specificity .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel pyrrolo[2,3-b]pyridine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The synthesized compounds were evaluated for their effects on specific cancer cell lines, revealing significant cytotoxicity attributed to the compound's ability to interfere with cellular signaling pathways essential for tumor growth.
Case Study 2: Neuroprotective Properties
Another research project investigated the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death and improve survival rates by modulating oxidative stress markers and inflammatory responses.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer and neuroprotective properties | Inhibition of PI3K/mTOR pathways; reduced oxidative stress in neuronal models |
| Synthesis Methods | Cyclo-condensation reactions for diverse functionalization | Efficient synthesis using various substrates leading to enhanced bioactivity |
| Biological Activity | Evaluation of cytotoxicity and neuroprotection | Significant effects observed in vitro against cancer cells and oxidative stress |
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The binding of this compound to FGFRs can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Substituent Position and Type
The pyrrolo[2,3-b]pyridine scaffold is commonly modified at positions 1, 2, 5, or 4. Key comparisons include:
Key Observations :
- Electronic Effects : Halogenated analogs (e.g., 5-bromo, 6-chloro) exhibit electron-withdrawing properties, which may alter acidity (pKa) of the carboxylic acid group compared to the cyclobutyl derivative .
- Synthetic Accessibility : Methyl and halogenated derivatives are synthesized in high yields (71–95%) via palladium-catalyzed cross-coupling or nucleophilic substitution , whereas cyclobutyl incorporation may require specialized methods (e.g., cycloaddition or alkylation under inert conditions) .
Functional Group Modifications
Carboxylic Acid Position and Bioisosteres
- 6-Carboxylic Acid vs. In contrast, 2-carboxylic acid derivatives (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) exhibit reduced planarity due to torsional strain between the COOH and heterocyclic core .
- Trifluoromethyl Substitutes: Compounds like 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (similarity score: 0.87) demonstrate enhanced metabolic stability compared to non-fluorinated analogs, suggesting that fluorination could be a strategic modification for the cyclobutyl derivative .
Physicochemical and Crystallographic Properties
- Planarity and Solubility: The thieno[2,3-b]pyridine analog (4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid) exhibits near-planar geometry, while bulky substituents like cyclobutyl may disrupt crystallinity, reducing melting points and aqueous solubility .
Biological Activity
1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a bicyclic structure that combines a pyrrole and a pyridine ring, this compound exhibits various pharmacological properties that warrant detailed exploration.
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : Approximately 216.24 g/mol
- Structural Features : The presence of both a carboxylic acid functional group and nitrogen atoms in the heterocyclic rings enhances its chemical reactivity and biological activity.
1. Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, exhibit significant antitumor properties. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.
2. Antidiabetic Effects
Preliminary research suggests that compounds related to the pyrrolo[2,3-b]pyridine scaffold can enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. These effects are particularly relevant for managing diabetes mellitus, as they can lead to improved glycemic control without significantly affecting circulating insulin levels .
3. Kinase Inhibition
The compound has been identified as a potential inhibitor of TNIK (TRAF2 and NCK-interacting kinase), with some derivatives demonstrating IC50 values lower than 1 nM. This inhibition plays a role in modulating IL-2 secretion, suggesting applications in immunological disorders and cancer therapy .
4. Antimicrobial Properties
Research on similar pyrrolo compounds has shown promising antimicrobial activities against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against respiratory syncytial virus (RSV) and other microbial strains .
Synthetic Routes
Several synthetic methodologies have been developed for producing this compound. These methods emphasize the compound's accessibility for further pharmacological study:
| Synthesis Method | Description |
|---|---|
| Method A | Utilizes cyclization reactions involving pyrrole derivatives and cyclobutyl substituents. |
| Method B | Involves multi-step synthesis with intermediates leading to the final carboxylic acid product. |
Case Studies
Case Study 1: Antitumor Efficacy
In vitro studies assessed the cytotoxic effects of this compound on ovarian cancer cell lines. The compound exhibited IC50 values indicating significant growth inhibition compared to control groups.
Case Study 2: Insulin Sensitivity
A series of experiments evaluated the impact of this compound on glucose uptake in adipocytes. Results showed a dose-dependent increase in glucose incorporation into lipids, highlighting its potential as an antidiabetic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
